

Structure-activity relationship (SAR) studies of 2-Amino-6-(trifluoromethyl)pyridine analogs

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Compound of Interest

Compound Name: 2-Amino-6-(trifluoromethyl)pyridine

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Comparative Guide to 2-Amino-6-(trifluoromethyl)pyridine Analogs in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **2-amino-6-(trifluoromethyl)pyridine** analogs and related aminopyridine derivatives, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The data presented is derived from studies on human vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are implicated in cell division and neurological disorders. This document summarizes key quantitative data, details experimental methodologies for relevant assays, and visualizes associated signaling pathways and workflows to aid in the design and development of novel kinase inhibitors.

Structure-Activity Relationship (SAR) and In Vitro Activity

The following tables summarize the in vitro activity of a series of aminopyridine-based kinase inhibitors against VRK1 and VRK2. While not all analogs contain the specific **2-amino-6-(trifluoromethyl)pyridine** scaffold, the data provides valuable insights into the SAR of the broader aminopyridine class, which is a common core for kinase inhibitors. The data highlights

the impact of substitutions on the pyridine core and peripheral phenyl rings on inhibitory potency and selectivity.

Table 1: In Vitro Activity of Aminopyridine Analogs against VRK1 and VRK2

Compound ID	R1	R2	VRK1-FL ΔTm (°C)	VRK2-KD ΔTm (°C)	VRK1 IC50 (nM)
5	3,5-difluorophenyl	3,5-difluorophenyl	4.8	3.9	260
6	Phenyl	Phenyl	2.1	1.8	ND
18	3,5-difluorophenyl	H	3.5	4.2	ND
26	3,5-difluorophenyl	H (with 2-methylpyridine core)	4.8	2.2	150

*ND: Not Determined. Data extracted from a study on pyridine-based VRK inhibitors.[1]

Key Observations from SAR Studies:

- The presence of difluorophenyl moieties is important for binding to both VRK1 and VRK2, as demonstrated by the drop in thermal shift (ΔTm) when replaced with unsubstituted phenyl groups (compound 6 vs. 5).[1]
- For VRK1, a 2-methylaminopyridine core (compound 26) showed improved inhibitory potency compared to the 2-aminopyridine core (compound 5), with an IC50 of 150 nM.[1]
- Compound 18, with a single 3,5-difluorophenyl group, showed a notable thermal shift for VRK2, suggesting it is a promising candidate for VRK2 inhibition.[1]
- Compound 26 was identified as a selective and potent inhibitor of VRK1.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (for VRK1)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

- Recombinant full-length VRK1 (VRK1-FL)
- Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)
- ATP
- Substrate (e.g., a fluorescently labeled peptide)
- Test compounds (dissolved in DMSO)
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a microplate, add the test compound dilutions, VRK1-FL enzyme, and the substrate in the kinase assay buffer.
- Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of phosphorylated substrate using a microplate reader.

- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Human cell line (e.g., HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

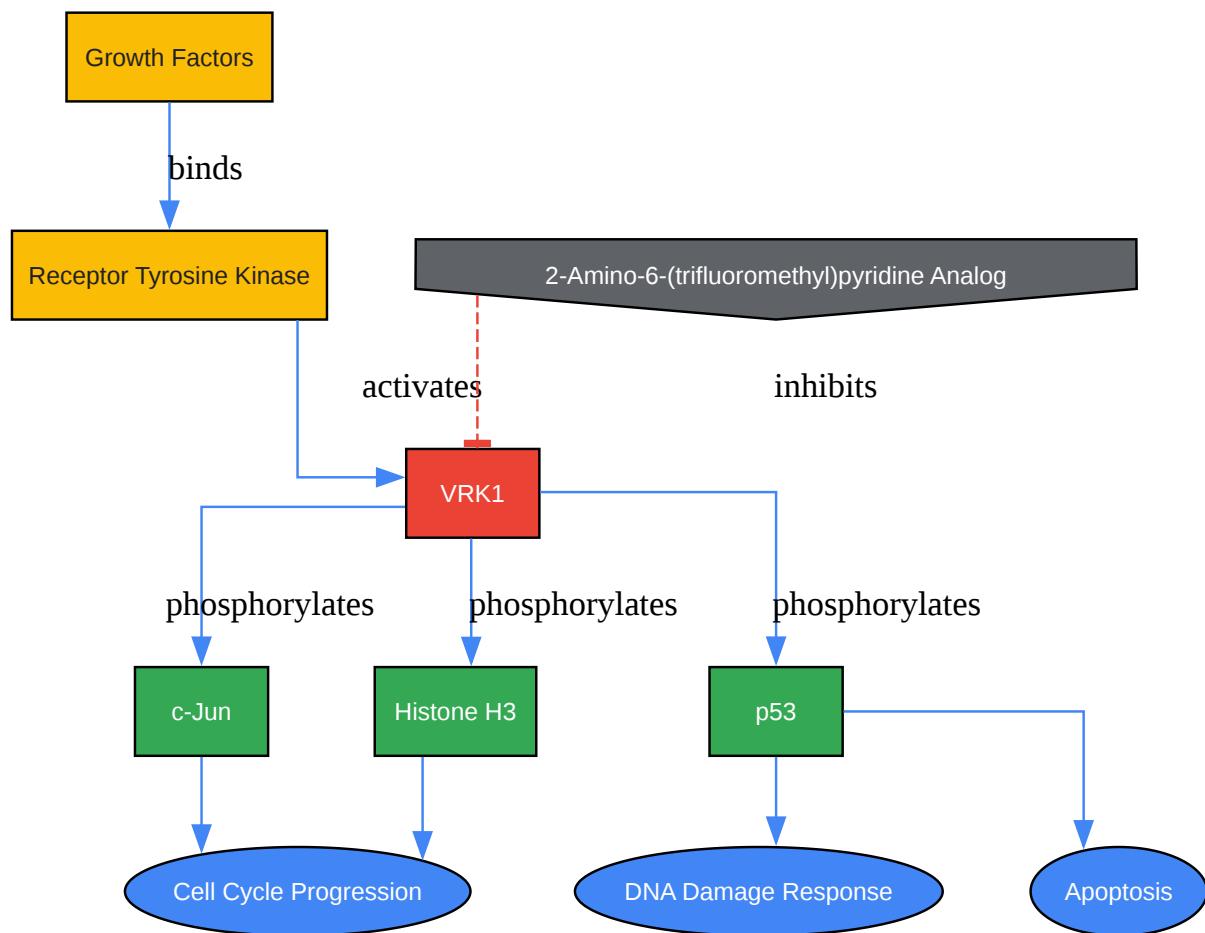
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 24 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

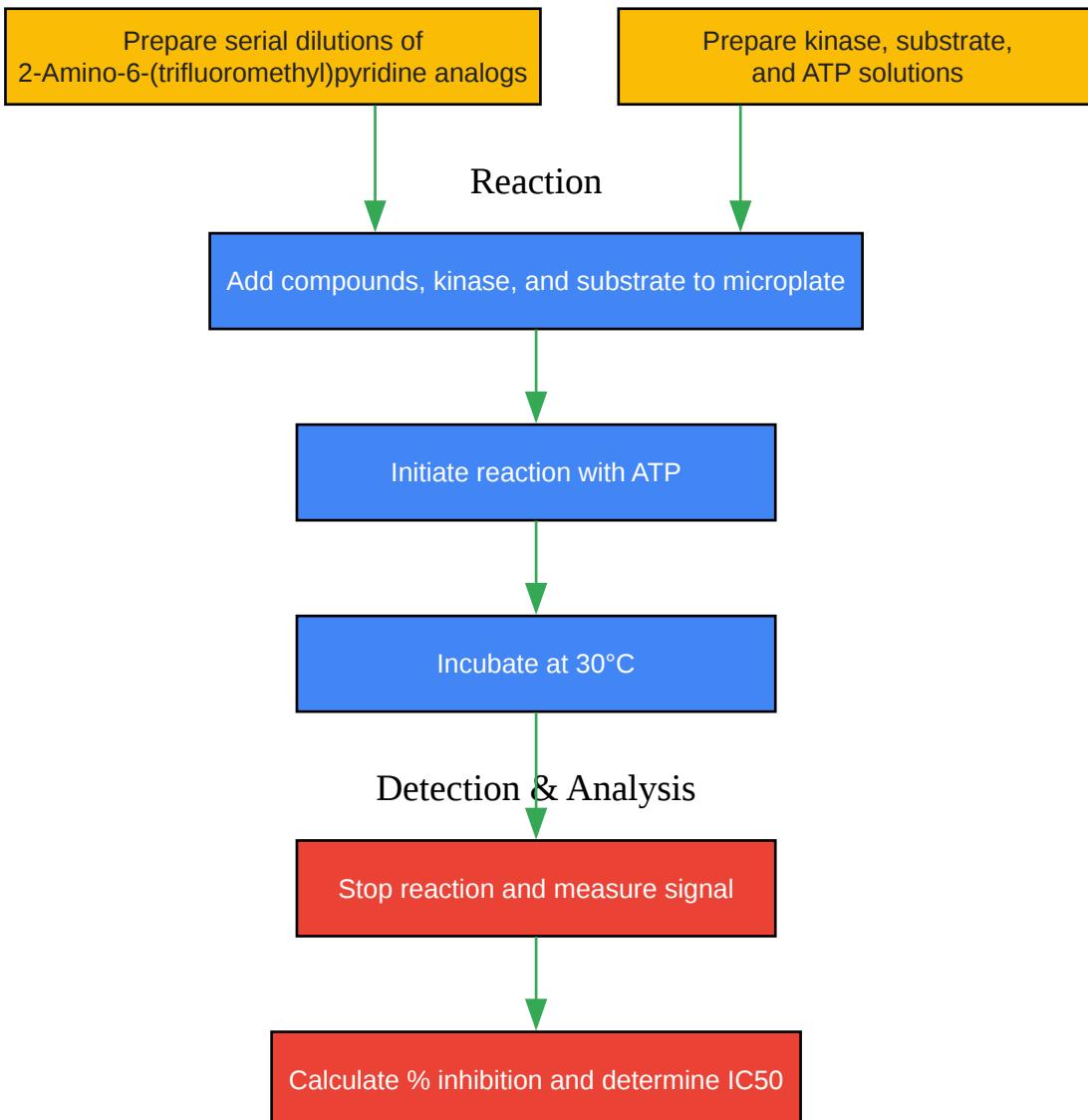
The following diagrams were generated using Graphviz (DOT language) to illustrate a relevant signaling pathway and the experimental workflows.



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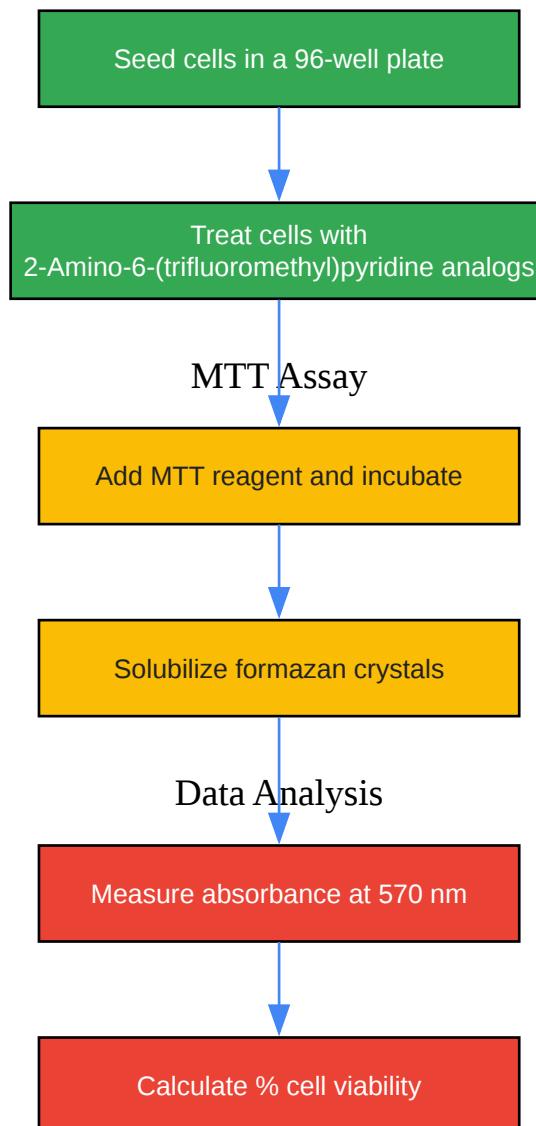
Simplified VRK1 Signaling Pathway

Preparation

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In Vitro Kinase Assay Workflow

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Cell Viability (MTT) Assay Workflow

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References

- 1. pubs.acs.org [pubs.acs.org]
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